4-FLUORO-DL-PHENYLALANINE 4-FLUORO-DL-PHENYLALANINE 4-fluorophenyl-L-alanine is a L-phenylalanine derivative that is L-phenylalanine in which the hydrogen at position 4 on the benzene ring is replaced by a fluoro group. It is a 4-fluorophenylalanine, a L-phenylalanine derivative and a non-proteinogenic L-alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 51-65-0
VCID: VC21538890
InChI: InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)F
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

4-FLUORO-DL-PHENYLALANINE

CAS No.: 51-65-0

Cat. No.: VC21538890

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

4-FLUORO-DL-PHENYLALANINE - 51-65-0

CAS No. 51-65-0
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name (2S)-2-amino-3-(4-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Standard InChI Key XWHHYOYVRVGJJY-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)F
SMILES C1=CC(=CC=C1CC(C(=O)O)N)F
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)F
Melting Point 487 to 491 °F (Decomposes) (NTP, 1992)
253-255 °C

Chemical Identity and Structure

4-Fluoro-DL-phenylalanine, also known as 2-Amino-3-(4-fluorophenyl)propionic acid, is a non-proteinogenic amino acid with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . The compound exists as a racemic mixture containing equal amounts of the D and L enantiomers. The structure features a fluorine atom substituted at the para position (4-position) of the phenyl ring of phenylalanine, which differentiates it from the standard proteinogenic amino acid phenylalanine.

The compound is registered with CAS number 51-65-0 and has several synonyms including p-Fluoro-DL-phenylalanine, DL-p-fluorophenylalanine, and H-DL-Phe(4-F)-OH . The chemical structure can be represented by the SMILES notation NC(CC1=CC=C(F)C=C1)C(O)=O and has the InChI Key XWHHYOYVRVGJJY-UHFFFAOYNA-N . These identifiers are essential for consistent reference and retrieval in chemical databases.

Stereochemistry and Isomers

As indicated by the "DL" prefix, 4-Fluoro-DL-phenylalanine consists of both the D-isomer ((R)-2-amino-3-(4-fluorophenyl)propanoic acid) and the L-isomer ((S)-2-amino-3-(4-fluorophenyl)propanoic acid) . The D-isomer is identified by CAS number 18125-46-7 and PubChem CID 716314 , while each isomer exhibits distinct biological activities. The L-form is considered a non-proteinogenic L-alpha-amino acid and is a derivative of L-phenylalanine .

Physical and Chemical Properties

4-Fluoro-DL-phenylalanine appears as a white to almost white crystalline powder or shiny flakes at room temperature . It is characterized by its solid physical state at 20°C and is typically insoluble in water . The compound undergoes decomposition at approximately 254°C rather than exhibiting a clean melting point, which is characteristic of many amino acids .

Reactivity Profile

From a chemical standpoint, 4-Fluoro-DL-phenylalanine displays properties of both a neutral and slightly acidic material. It may react as both an organic amine and an acid, although its reactivity is moderated considerably by the presence of these opposing functional groups . The compound may show sensitivity to exposure to light, necessitating proper storage conditions .

Key Properties Table

PropertyValue/DescriptionSource
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Physical State (20°C)Solid
AppearanceWhite to almost white powder or crystals
Water SolubilityInsoluble
Decomposition Temperature~254°C
CAS Number51-65-0
Purity (Commercial)>99.0% (HPLC)
Recommended StorageCool, dark place (<15°C)

Applications in Research and Development

4-Fluoro-DL-phenylalanine has established itself as a versatile compound with multiple applications across different scientific disciplines. Its unique structure and properties make it particularly valuable in several key research areas.

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of novel drugs, particularly in the development of treatments for neurological disorders . The incorporation of the fluorinated amino acid into drug candidates can enhance their metabolic stability, bioavailability, and target selectivity, making it an important tool in medicinal chemistry.

Biochemical Research

Researchers utilize 4-Fluoro-DL-phenylalanine to study protein interactions and enzyme activities, which aids in understanding metabolic pathways and cellular functions . The fluorine substitution provides a useful probe for tracking protein behavior and can help elucidate structure-function relationships in biological systems.

Neuroscience Studies

This compound is instrumental in investigating neurotransmitter systems, helping scientists unravel the complexities of brain chemistry and identify potential therapeutic targets . The fluorinated amino acid can affect neurotransmitter synthesis and function, providing insights into neurological processes and disorders.

Peptide Synthesis

4-Fluoro-DL-phenylalanine plays a critical role in the creation of fluorinated peptides, which can enhance the stability and bioactivity of therapeutic agents . The incorporation of this unnatural amino acid into peptides can confer resistance to proteolytic degradation, improve membrane permeability, and increase binding affinity to target receptors.

Analytical Chemistry

In analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, this compound helps improve the detection and characterization of biomolecules . The fluorine atom provides a sensitive probe for 19F NMR, which offers advantages in studying protein dynamics and ligand binding with minimal background interference.

Biological Activity and Mechanisms

4-Fluoro-DL-phenylalanine exhibits significant biological activities that make it both a valuable research tool and a compound of pharmacological interest. Understanding these activities is essential for its proper application in scientific investigations and potential therapeutic developments.

Phenylalanine Antagonism

The compound functions as a phenylalanine antagonist, potentially interfering with normal phenylalanine metabolism and incorporation into proteins . This antagonistic property forms the basis for many of its applications in studying protein synthesis and cellular metabolism.

Protein Synthesis Inhibition

A notable biological effect of 4-Fluoro-DL-phenylalanine is its potential to cause inhibition of protein synthesis . This property can be exploited in research settings to study protein turnover and the consequences of altered protein synthesis rates on cellular functions.

Metabolic Interference

By competing with natural phenylalanine in metabolic pathways, this fluorinated analog can provide insights into amino acid metabolism and the role of phenylalanine in various physiological processes. This metabolic interference can be harnessed for investigating both normal and pathological biochemical processes.

Analytical Methods and Characterization

The characterization and analysis of 4-Fluoro-DL-phenylalanine can be performed using various analytical techniques that help confirm its identity, assess its purity, and investigate its properties.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of 4-Fluoro-DL-phenylalanine . The presence of the fluorine atom provides characteristic signals in both 1H and 19F NMR spectra, facilitating identification and structural analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 4-Fluoro-DL-phenylalanine, with commercial preparations typically specified to have a purity exceeding 99.0% based on HPLC analysis . This technique allows for the detection and quantification of potential impurities.

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 4-Fluoro-DL-phenylalanine, contributing to its identification and characterization. The compound's mass spectrum can be found in spectral databases such as SDBS (AIST Spectral DB) under reference number 10677 .

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